molecular formula C5BCl5F5N B3031047 2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate CAS No. 132041-54-4

2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate

Cat. No.: B3031047
CAS No.: 132041-54-4
M. Wt: 357.1 g/mol
InChI Key: VCPPDSMKMDLUNU-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C5BCl5F5N . It has a molecular weight of 357.1 g/mol . This compound is also known as 2,3,4,5,6-Pentachloro-1-fluoropyridinium trifluoromethanesulfonate .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridinium ring with five chlorine atoms and one fluorine atom attached to it. The borate ion (BF4-) is associated with the pyridinium ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 357.1 g/mol and a molecular formula of C5BCl5F5N . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Properties

IUPAC Name

2,3,4,5,6-pentachloro-1-fluoropyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl5FN.BF4/c6-1-2(7)4(9)12(11)5(10)3(1)8;2-1(3,4)5/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPPDSMKMDLUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1(=C(C(=[N+](C(=C1Cl)Cl)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BCl5F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565300
Record name 2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132041-54-4
Record name 2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate
Reactant of Route 5
2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate
Reactant of Route 6
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2,3,4,5,6-Pentachloro-1-fluoropyridin-1-ium tetrafluoroborate

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